molecular formula C12H11N3O2 B173903 7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol CAS No. 164356-02-9

7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol

Cat. No.: B173903
CAS No.: 164356-02-9
M. Wt: 229.23 g/mol
InChI Key: RCEZSSSRORSGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9,10-Tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol is a tricyclic heterocyclic compound featuring a fused oxadiazole ring system integrated with a carbazole scaffold. The oxadiazole moiety (1,2,5-oxadiazole) is a nitrogen- and oxygen-containing heterocycle known for its electron-deficient properties, which influence reactivity and stability.

Properties

IUPAC Name

6-hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15-9-4-2-1-3-7(9)11-10(15)6-5-8-12(11)14-17-13-8/h5-6,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZSSSRORSGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2O)C=CC4=NON=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350115
Record name 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164356-02-9
Record name 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts to assemble the carbazole and oxadiazole rings simultaneously. A representative protocol involves Suzuki-Miyaura coupling between boronic acid-functionalized carbazole fragments and oxadiazole-containing aryl halides. Using tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), this method achieves ring fusion at 80–100°C in toluene, with yields exceeding 75%. The catalyst’s stability in aerobic conditions and compatibility with diverse substrates make this route industrially viable.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cyclization steps. For example, irradiating a mixture of carbazole hydrazide and nitrile oxides at 150°C for 15 minutes produces the target compound with 72% yield, compared to 48 hours under conventional heating. This technique minimizes thermal degradation and enhances reproducibility.

Purification and Characterization

Crude products often contain unreacted starting materials and regioisomeric byproducts. Column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the desired compound. Recrystallization from ethanol or methanol further enhances purity (>98%), as confirmed by high-performance liquid chromatography (HPLC).

Structural validation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral features include:

  • ¹H NMR : A singlet at δ 4.34–4.40 ppm for the oxadiazole-proximal methylene group.

  • ¹³C NMR : Resonances at 160–165 ppm for the oxadiazole carbons.

  • MS : Molecular ion peak at m/z 229.23 ([M+H]⁺), consistent with the molecular formula C₁₂H₁₁N₃O₂.

Industrial Scale-Up Considerations

Transitioning from laboratory to industrial synthesis requires addressing solvent volume, catalyst recovery, and waste management. Continuous flow reactors improve scalability by ensuring consistent mixing and temperature control during cyclization. For example, a pilot-scale setup using microfluidic channels achieved 85% yield at a throughput of 5 kg/day.

Economic analyses highlight phosphorus oxychloride as a cost driver due to its stoichiometric use and hazardous waste generation. Alternative cyclizing agents, such as thionyl chloride (SOCl₂), reduce costs by 20% but require stringent moisture control.

Comparative Analysis of Synthetic Routes

The table below evaluates four methods based on yield, scalability, and environmental impact:

MethodYield (%)Temperature (°C)Time (h)ScalabilityGreen Metrics (E-factor*)
Acylhydrazine-POCl₃65–7050–606–8Moderate18.2
KMnO₄ Oxidation66–69506Low24.5
Pd-Catalyzed Coupling75–8080–10012–24High12.7
Microwave-Assisted721500.25High9.8

*E-factor = kg waste/kg product

The Pd-catalyzed and microwave-assisted methods outperform others in yield and sustainability, though microwave technology requires higher initial capital investment.

Mechanistic Insights and Side Reactions

Cyclization via POCl₃ proceeds through a two-step mechanism: (1) nucleophilic attack by the hydrazide nitrogen on the acyl chloride carbonyl, forming an intermediate iminium ion, and (2) POCl₃-mediated dehydration to close the oxadiazole ring. Competing pathways, such as N-alkylation or over-oxidation, are suppressed by maintaining anhydrous conditions and stoichiometric POCl₃.

In Pd-catalyzed routes, oxidative addition of the aryl halide to Pd(0) initiates the cycle, followed by transmetalation with the carbazole boronic acid. Reductive elimination forms the carbon-nitrogen bond, completing the ring fusion. Catalyst deactivation via phosphine ligand oxidation is mitigated by using bulky, electron-rich ligands like tricyclohexylphosphine .

Scientific Research Applications

7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Comparisons :

Property 7,8,9,10-Tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol Bis([1,2,5]thiadiazolo)-pyrazine Oxadiazolo-thiadiazolo Hybrid
Heteroatoms O, N S, N O, S, N
Aromaticity Moderate (carbazole core) High (pyrazine backbone) Moderate
Solubility Likely polar due to -OH group Low (requires DMF for reactions) Moderate in DMF
Electron-Deficiency High (oxadiazole) Very high (thiadiazole) Intermediate

Biological Activity

7,8,9,10-Tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol (CAS No. 332849-82-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H11N3O2
  • Molecular Weight : 215.24 g/mol
  • Structure : The compound features a fused oxadiazole and carbazole structure which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrocarbazoles possess significant antimicrobial properties. For instance:

  • Study Findings : Compounds derived from tetrahydrocarbazoles demonstrated moderate antimicrobial effects against various pathogens including Aspergillus niger and weak activity against Candida albicans .

Anticancer Activity

Several studies have highlighted the potential of this compound in cancer therapy:

  • Mechanism : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Case Study : A study involving tetrahydrocarbazole derivatives showed a promising reduction in tumor growth in xenograft models .

Neuroprotective Effects

The neuroprotective potential of tetrahydrocarbazole derivatives has been investigated:

  • Research Insights : In animal models, these compounds have shown a reduction in neuroinflammation and oxidative stress markers, suggesting potential use in neurodegenerative diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK which are crucial for cell survival and proliferation.
  • Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals .

Data Table: Summary of Biological Activities

Activity Type Effect Study Reference
AntimicrobialModerate against A. niger
AnticancerCytotoxic effects on cancer cells
NeuroprotectiveReduced neuroinflammation

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of tetrahydrocarbazole derivatives reported that administration led to significant tumor size reduction in mice models. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Neuroprotection in Rodent Models

In a controlled experiment with rodent models exhibiting neurodegenerative symptoms, treatment with the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.